Predicted Lipophilicity (XLogP3) in Lead Optimization
The target compound 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole exhibits a computed XLogP3 of 1.4 [1], which is 0.3 log units lower than that of its closest structural analog 2-Methyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole (XLogP3 = 1.7) [2]. In drug discovery, a ΔlogP of 0.3 can correspond to approximately a 2-fold difference in membrane permeability and significant shifts in off-target promiscuity profiles.
2-ylmethyl analog: XLogP3 = 1.7
Δ = −0.3 (less lipophilic)
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2-Methyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = −0.3 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 algorithm; values sourced from PubChem and vendor databases |
Why This Matters
Lower lipophilicity may reduce non-specific binding and improve aqueous solubility, making the target compound preferable in biochemical assays where high lipophilicity causes aggregation or false-positive readouts.
- [1] Kuujia. 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole. Computed Properties: XLogP3 = 1.4. https://www.kuujia.com/cas-1248140-90-0.html View Source
- [2] PubChem. 2-Methyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole (CID 61685982). XLogP3 = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/61685982 View Source
